An In-depth Technical Guide to (S)-(+)-2-Phenylglycinol (CAS 20989-17-7): A Cornerstone Chiral Building Block
An In-depth Technical Guide to (S)-(+)-2-Phenylglycinol (CAS 20989-17-7): A Cornerstone Chiral Building Block
A Note on Chemical Identification: This guide focuses on (S)-(+)-2-Phenylglycinol, CAS Number 20989-17-7. This selection is based on the strong similarity to the provided CAS number 20989-01-9 and the substantial body of scientific literature available for this compound, which aligns with the interests of researchers and drug development professionals.
Introduction: The Significance of Chirality in Synthesis
(S)-(+)-2-Phenylglycinol is a chiral amino alcohol that has emerged as a critical building block in modern organic synthesis. Its value lies in its stereogenic center, which allows for the asymmetric synthesis of complex molecules. In the pharmaceutical and agrochemical industries, the specific three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is paramount, as different enantiomers can exhibit vastly different biological activities. (S)-(+)-2-Phenylglycinol serves as a versatile chiral auxiliary and a precursor to a wide array of enantiomerically pure compounds, including pharmaceuticals, fine chemicals, and novel materials.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (S)-(+)-2-Phenylglycinol is essential for its effective use in research and development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-Amino-2-phenylethan-1-ol | [1] |
| CAS Number | 20989-17-7 | [1] |
| Molecular Formula | C₈H₁₁NO | |
| Molecular Weight | 137.18 g/mol | |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 76-79 °C | [1] |
| Boiling Point | 252.03°C (estimate) | [1] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, and methanol. Limited solubility in water. | [1] |
| Optical Activity | [α]¹⁹/D +33° (c = 0.75 in 1 M HCl) | [1] |
| InChI | 1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m1/s1 | [1] |
| InChIKey | IJXJGQCXFSSHNL-MRVPVSSYSA-N | [1] |
| SMILES | Nc1ccccc1 | [1] |
Synthesis and Manufacturing Landscape
The enantiomerically pure form of phenylglycinol is crucial for its applications. Several synthetic strategies have been developed to produce (S)-(+)-2-Phenylglycinol with high optical purity.
A common and efficient method involves the reduction of the corresponding α-amino acid, (S)-phenylglycine. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).[2] More recently, biocatalytic cascade reactions have been developed to synthesize chiral phenylglycinols from bio-based starting materials like L-phenylalanine, offering a greener and more sustainable approach.[3] These enzymatic methods can achieve high conversion rates and excellent enantiomeric excess (>99% ee).[3]
A generalized synthetic approach starting from L-phenylalanine is outlined below.
Caption: Biocatalytic synthesis of (S)-phenylglycinol from L-phenylalanine.
Applications in Drug Development and Asymmetric Synthesis
The primary application of (S)-(+)-2-Phenylglycinol in drug development is its role as a chiral auxiliary . A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to direct a chemical reaction to produce a single enantiomer of the desired product.[4] After the reaction, the auxiliary can be cleaved and recycled.
(S)-(+)-2-Phenylglycinol is particularly effective in directing stereoselective reactions such as alkylations and aldol reactions.[5] For instance, it can be used to synthesize chiral, unsymmetrical bisoxazolines, which are important ligands in asymmetric catalysis.
Furthermore, it serves as a crucial starting material for the synthesis of various biologically active molecules, including:
-
Enantiopure piperidines: These are common structural motifs in many pharmaceuticals and natural products.[5]
-
α-Trifluoromethylated amino acids: These are valuable building blocks for peptidomimetics and other bioactive compounds.
-
Fluorescent chemosensors: Used for the chiral recognition of amino acids.[1]
Experimental Protocol: Synthesis of a Chiral Oxazolidine Intermediate
This protocol details the preparation of a chiral oxazolidine from (S)-(+)-2-Phenylglycinol and ethyl trifluoropyruvate, a key step in the synthesis of α-trifluoromethylproline.
Objective: To synthesize a chiral oxazolidine intermediate for asymmetric synthesis.
Materials:
-
(S)-(+)-2-Phenylglycinol
-
Ethyl trifluoropyruvate
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Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
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Magnetic stirrer and stir bar
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Separatory funnel
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Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve (S)-(+)-2-Phenylglycinol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent: To the stirred solution, add ethyl trifluoropyruvate (1 equivalent) dropwise at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and separate the organic layer.
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Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired chiral oxazolidine.
Caption: Workflow for the synthesis of a chiral oxazolidine intermediate.
Safety and Handling
(S)-(+)-2-Phenylglycinol is a chemical that requires careful handling in a laboratory setting.
-
Hazard Statements: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
-
Storage: Keep in a dark place, sealed in a dry, room temperature environment. It is also noted to be air-sensitive.[1]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat. For handling the powder, a dust mask (type N95 or equivalent) is recommended.
Spectroscopic Data and Characterization
Characterization of (S)-(+)-2-Phenylglycinol is typically performed using a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): A ¹H NMR spectrum in CDCl₃ would show characteristic signals for the aromatic protons, the methine proton adjacent to the nitrogen and phenyl group, the methylene protons of the CH₂OH group, and the protons of the amino and hydroxyl groups.[6]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, with distinct signals for the aromatic carbons, the two aliphatic carbons, and any solvent peaks.
-
IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (typically broad in the 3200-3600 cm⁻¹ region), C-H stretching of the aromatic ring, and C-O stretching.[7]
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Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (137.18 g/mol ).[6]
Conclusion
(S)-(+)-2-Phenylglycinol is a valuable and versatile chiral building block with significant applications in asymmetric synthesis, particularly in the development of new pharmaceuticals. Its ability to act as a reliable chiral auxiliary has made it an indispensable tool for synthetic organic chemists. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in research and development. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral synthons like (S)-(+)-2-Phenylglycinol is set to increase.
References
- CN103204780A - Synthetic method of chiral (S)-phenylglycinol hydrochloride - Google Patents. (n.d.).
- Wang, Y., et al. (2021). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. Green Chemistry, 23(14), 5133-5141.
- Amat, M., Pérez, M., & Bosch, J. (2011). Stereoselective conjugate addition reactions to phenylglycinol-derived, unsaturated oxazolopiperidone lactams. Chemistry, 17(28), 7724–7732.
- Saigo, K., et al. (1984). Preferential Crystallization of 2-Amino-2-phenylethanol and Its Application as a Resolving Agent. Bulletin of the Chemical Society of Japan, 57(7), 1893-1896.
-
Enzymatic synthesis of racemic 2‐phenylglycinol derivatives (racemic reference substances). - ResearchGate. (n.d.). Retrieved from [Link]
-
Chiral auxiliary - Wikipedia. (n.d.). Retrieved from [Link]
-
Glyoxal, phenyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Contents - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
asymmetric induction-chiral auxiliary (chemmasters.online) - YouTube. (2018, February 17). Retrieved from [Link]
-
Special Issue “Advances in Drug Discovery and Synthesis” - MDPI. (n.d.). Retrieved from [Link]
-
[Advances in synthesis of 2-phenylethanol] - PubMed. (n.d.). Retrieved from [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from [Link]
-
(R)-(-)-2-Phenylglycinol - NIST WebBook. (n.d.). Retrieved from [Link]
Sources
- 1. (S)-(+)-2-Phenylglycinol | 20989-17-7 [chemicalbook.com]
- 2. academic.oup.com [academic.oup.com]
- 3. One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Stereoselective conjugate addition reactions to phenylglycinol-derived, unsaturated oxazolopiperidone lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (S)-(+)-2-Phenylglycinol(20989-17-7) 1H NMR spectrum [chemicalbook.com]
- 7. (R)-(-)-2-Phenylglycinol [webbook.nist.gov]
